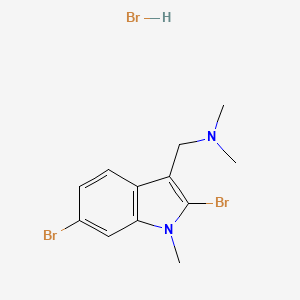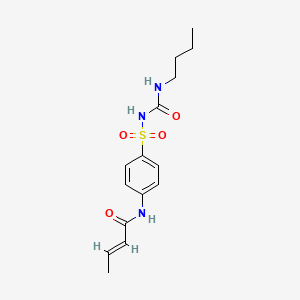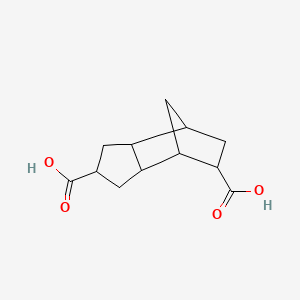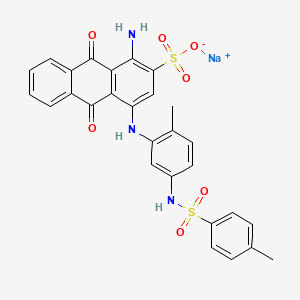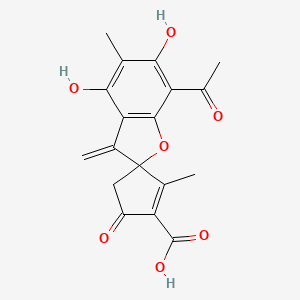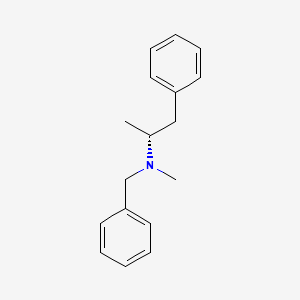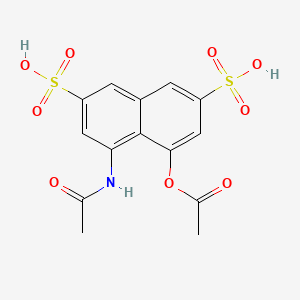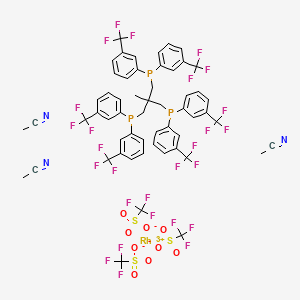
(Rh(MeCN)3(CF3PPP))(OTf)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (Rh(MeCN)3(CF3PPP))(OTf)3 is a rhodium complex featuring a trifluoromethyl-substituted tripodal phosphine ligand (CF3PPP) and three acetonitrile (MeCN) ligands The triflate (OTf) counterions balance the charge of the complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rh(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of rhodium precursors with the tripodal phosphine ligand (CF3PPP) and acetonitrile. One common method involves the use of Rh(NBD)(CF3PPP) as a starting material, which is then treated with acetonitrile to replace the NBD ligand with MeCN . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(Rh(MeCN)3(CF3PPP))(OTf)3 can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the rhodium center.
Substitution: Ligands such as acetonitrile can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield new rhodium complexes with different ligands, while oxidation or reduction reactions may result in changes to the rhodium center’s oxidation state.
Wissenschaftliche Forschungsanwendungen
(Rh(MeCN)3(CF3PPP))(OTf)3 has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrosilylation and cycloaddition.
Material Science: Its unique coordination environment makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Industrial Chemistry: Its catalytic properties are exploited in industrial processes to improve efficiency and selectivity.
Wirkmechanismus
The mechanism of action of (Rh(MeCN)3(CF3PPP))(OTf)3 involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the CF3PPP ligand stabilizes the complex and enhances its reactivity. The acetonitrile ligands can be easily displaced, allowing the complex to interact with different substrates and promote various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rh(NBD)(CF3PPP): This compound features a norbornadiene (NBD) ligand instead of acetonitrile and has similar catalytic properties.
[RhCl(CO)(CF3PPP)]: This complex includes a carbonyl (CO) ligand and is used in different catalytic applications.
Uniqueness
(Rh(MeCN)3(CF3PPP))(OTf)3 is unique due to its combination of trifluoromethyl-substituted tripodal phosphine ligand and acetonitrile ligands, which provide a distinct coordination environment and enhance its catalytic properties. The presence of triflate counterions also contributes to its stability and reactivity.
Eigenschaften
CAS-Nummer |
204906-30-9 |
|---|---|
Molekularformel |
C56H42F27N3O9P3RhS3 |
Molekulargewicht |
1705.9 g/mol |
IUPAC-Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChI-Schlüssel |
GFRSQCYLUBPMOP-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


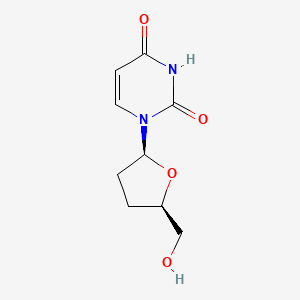
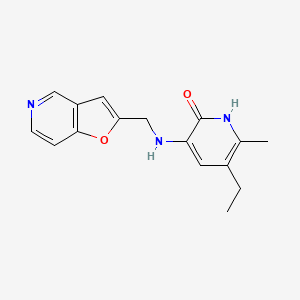

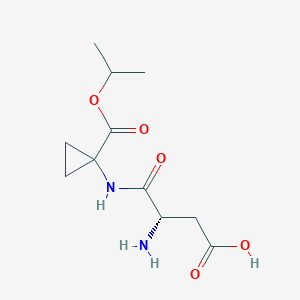
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
